molecular formula C27H37N5O2 B3358651 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine CAS No. 81541-35-7

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine

Cat. No.: B3358651
CAS No.: 81541-35-7
M. Wt: 463.6 g/mol
InChI Key: LINZZKOLAFNURT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine typically involves the reaction of acridine derivatives with 2-(4-methylpiperazin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine can be compared with other acridine derivatives, such as:

    Acridine Orange: A well-known nucleic acid-selective fluorescent cationic dye.

    Proflavine: An acridine derivative with antiseptic properties.

    Amsacrine: An antineoplastic agent used in cancer treatment.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3,6-bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-29-7-11-31(12-8-29)15-17-33-24-5-3-22-19-23-4-6-25(21-27(23)28-26(22)20-24)34-18-16-32-13-9-30(2)10-14-32/h3-6,19-21H,7-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZZKOLAFNURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608623
Record name 3,6-Bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-35-7
Record name 3,6-Bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound is prepared from 3,6-bis(2-chloroethoxy)acridine hydrochloride and N-methylpiperazine as described in Example 15, except that the mixture is heated at 100° C. for 24 hours to attain reaction and that the free base is isolated.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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